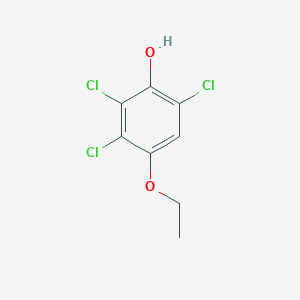

2,3,6-Trichloro-4-ethoxyphenol

Description

Structure

3D Structure

Properties

CAS No. |

89748-20-9 |

|---|---|

Molecular Formula |

C8H7Cl3O2 |

Molecular Weight |

241.5 g/mol |

IUPAC Name |

2,3,6-trichloro-4-ethoxyphenol |

InChI |

InChI=1S/C8H7Cl3O2/c1-2-13-5-3-4(9)8(12)7(11)6(5)10/h3,12H,2H2,1H3 |

InChI Key |

JPCMEIMAEFTZBB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C(=C1Cl)Cl)O)Cl |

Origin of Product |

United States |

Synthesis Methodologies and Advanced Chemical Transformations of 2,3,6 Trichloro 4 Ethoxyphenol

Established Synthetic Routes to 2,3,6-Trichloro-4-ethoxyphenol

The construction of this compound necessitates precise control over the introduction of chloro substituents onto the 4-ethoxyphenol (B1293792) scaffold. Established methods for achieving such transformations generally rely on electrophilic aromatic substitution, with a focus on regioselective chlorination.

Regioselective Chlorination of 4-Ethoxyphenol Derivatives

The hydroxyl and ethoxy groups of the starting material, 4-ethoxyphenol, are both activating, ortho-, para-directing groups. britannica.comwikipedia.org This inherent reactivity can lead to mixtures of chlorinated isomers, making regioselective synthesis a significant challenge. nsf.gov The desired 2,3,6-trichloro substitution pattern requires overcoming the strong directing effects of the existing functional groups.

Achieving specific chlorination patterns on highly activated aromatic rings like phenols often requires specialized catalytic systems. While direct examples for 4-ethoxyphenol are scarce, research on other phenolic compounds provides valuable insights. For instance, Lewis basic selenoether and thioether catalysts have been shown to be highly effective in directing the ortho-chlorination of phenols. nsf.govresearchgate.net These catalysts can modulate the reactivity of the chlorinating agent and the substrate to favor substitution at specific positions. nsf.gov For example, the use of tetrahydrothiopyran (B43164) derivatives in the presence of aluminum or ferric chloride with sulfuryl chloride as the chlorinating agent has demonstrated control over regioselectivity in phenol (B47542) chlorination. researchgate.net Similarly, a patent describes the use of mercaptoethylamine as a catalyst in the chlorination of phenol to produce 2,4,6-trichlorophenol (B30397), suggesting that amine-based catalysts can also act as positioning agents to reduce the formation of other isomers like 2,3,6-trichlorophenol (B165527). google.com

Table 1: Catalytic Systems for Regioselective Chlorination of Phenols

| Catalyst/Moderator | Chlorinating Agent | Activator/Co-catalyst | Target Selectivity | Reference |

| Lewis basic selenoether | N-chlorosuccinimide (NCS) | - | ortho-selective | nsf.gov |

| Tetrahydrothiopyran derivatives | Sulfuryl chloride | Aluminum or Ferric chloride | para-selective | researchgate.net |

| Mercaptoethylamine | Chlorine | - | 2,4,6-trichloro | google.com |

Optimizing the yield and selectivity in chlorination reactions involves a careful balance of several factors, including the choice of solvent, temperature, and the nature of the chlorinating agent. In the synthesis of 2,4,6-trichloroaniline (B165571) from aniline, a related aromatic amine, reaction conditions such as using chlorobenzene (B131634) or o-dichlorobenzene as a solvent and carrying out the reaction at elevated temperatures (90-130°C) with sulphuryl chloride were crucial for achieving high yields. google.com Another approach for producing 2,4,6-trichlorophenol involves controlling the chlorination temperature between 50-80°C and using a catalyst to achieve a high purity of the desired product. google.com These examples highlight that meticulous control over reaction parameters is essential for directing the outcome of complex halogenation reactions.

Electrophilic Aromatic Substitution Strategies for Phenol Derivatization

Electrophilic aromatic substitution (SEAr) is the fundamental reaction class for introducing substituents onto an aromatic ring. wikipedia.org For phenols, the hydroxyl group is a potent activating group, making the aromatic ring highly susceptible to electrophilic attack, particularly at the ortho and para positions. britannica.com Halogenation, a key SEAr reaction, typically proceeds by reacting the aromatic compound with a halogen (e.g., Cl₂) in the presence of a Lewis acid catalyst, such as an iron or aluminum trihalide. wikipedia.org The synthesis of this compound would involve a multi-step electrophilic substitution process where the positions of chlorination are carefully orchestrated.

Hydrodechlorination Techniques for Targeted Halogen Manipulation

Hydrodechlorination (HDCl) is a process that involves the removal of chlorine atoms and their replacement with hydrogen. This technique could be theoretically applied in a reverse synthetic sense or for the targeted manipulation of a polychlorinated precursor. Research has shown that transition metal phosphide (B1233454) catalysts, such as Ni₂P supported on silica, are active in the gas-phase hydrodechlorination of polychlorinated benzenes. epa.gov The activity of these catalysts is influenced by the number and position of the chlorine atoms on the aromatic ring. epa.gov For instance, the HDCl activity for dichlorobenzenes follows the trend 1,4-DClB > 1,3-DClB > 1,2-DClB, and the activity decreases with an increasing number of chlorine atoms, as seen with 1,2,4-trichlorobenzene. epa.gov This suggests that selective dechlorination could be a potential, albeit complex, strategy for synthesizing specific isomers if a suitable polychlorinated starting material were available.

Innovative Synthetic Strategies for this compound and its Analogues

Modern synthetic chemistry is continuously evolving, seeking more efficient, selective, and environmentally benign methods. For a complex target like this compound, innovative strategies could involve novel catalytic systems or multi-step sequences that build the molecule with precision.

While specific innovative routes to this compound are not reported, advances in the synthesis of related compounds are instructive. For example, the use of 2,4,6-trichloro researchgate.netepa.govtandfonline.comtriazine (TCT), also known as cyanuric chloride, has gained traction as a versatile and inexpensive reagent and catalyst in organic synthesis. tandfonline.comresearchgate.net It is a key intermediate for creating triazine derivatives through stepwise nucleophilic substitution. researchgate.net While often used to build triazine-based structures, its reactivity highlights the potential for complex, chlorine-containing reagents to participate in novel synthetic transformations.

Another area of innovation lies in the functionalization of pre-existing chlorinated aromatic scaffolds. The development of new cross-coupling reactions or selective activation methods could allow for the introduction of the ethoxy group at a late stage onto a trichlorophenol backbone, offering an alternative synthetic pathway.

Chemoenzymatic Synthesis Approaches for Enhanced Stereoselectivity

The application of chemoenzymatic strategies to the synthesis of halogenated phenols represents a sophisticated approach to achieving high selectivity. While direct chemoenzymatic synthesis of this compound is not widely documented, the principles can be extrapolated from research on related compounds. Enzymatic processes, often used in conjunction with chemical steps, can offer unparalleled stereoselectivity, a crucial aspect in the synthesis of complex chiral molecules.

One relevant approach involves the use of immobilized enzymes in a photocatalytic system. For instance, horseradish peroxidase (HRP) has been used in combination with titanium dioxide (TiO₂) photocatalysis to treat highly toxic pentahalogenated phenols. nih.gov In such a system, UV irradiation activates the TiO₂, which in turn activates the enzyme. nih.gov This process demonstrates the potential of enzyme-driven reactions to functionalize or transform highly halogenated phenolic rings. The inherent chirality of enzyme active sites could be exploited to guide stereoselective additions or modifications to a precursor of this compound, offering a pathway to derivatives with specific three-dimensional arrangements that are difficult to achieve through traditional chemical synthesis alone.

Green Chemistry Principles in the Production of Halogenated Phenols

The production of halogenated phenols, including this compound, is increasingly scrutinized through the lens of green chemistry. The goal is to develop manufacturing processes that are more sustainable, safer, and environmentally benign. This involves a shift away from hazardous reagents and solvents, minimization of waste, and improvement of energy efficiency. jddhs.com

Key green chemistry principles applicable to halogenated phenol synthesis include:

Use of Safer Solvents and Auxiliaries: Traditional synthesis often employs chlorinated solvents that are toxic and environmentally harmful. nih.gov Green chemistry advocates for replacing these with safer alternatives like water, bio-based solvents, or supercritical CO₂. jddhs.com

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones because catalysts can be used in small amounts and recycled, reducing waste. nih.gov For chlorination, reagents like trichloroisocyanuric acid (TCCA) are considered greener and safer alternatives to chlorine gas. TCCA is stable, easy to handle, and highly efficient in its chlorine content. preprints.org

Waste Prevention: Designing synthetic pathways that generate minimal waste is a core principle. This can be achieved through high-yield reactions and processes that incorporate most of the starting materials into the final product (high atom economy). nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent medium can drastically reduce waste and simplify purification processes, making them more sustainable. jddhs.com

Table 1: The 12 Principles of Green Chemistry

Prevent waste:Maximize atom economy:Design less hazardous chemical syntheses:Design safer chemicals and products:Use safer solvents and reaction conditions:Increase energy efficiency:Use renewable feedstocks:Avoid chemical derivatives:Use catalysts, not stoichiometric reagents:Design for degradation:Analyze in real time to prevent pollution:Minimize the potential for accidents:Data derived from Anastas & Warner, 1998. jddhs.com

Multicomponent Reactions and Cascade Processes for Complex Derivatives

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry where three or more reactants combine in a single operation to form a product that incorporates features from all starting materials. semanticscholar.org This approach offers high atom and step economy, enhancing molecular diversity efficiently. semanticscholar.org While specific MCRs for this compound are not prominent in the literature, the phenolic scaffold is a prime candidate for such reactions to generate complex derivatives for academic study.

For example, MCRs are widely used to synthesize various heterocyclic compounds. semanticscholar.orgnih.gov A functionalized phenol like this compound could serve as one component in a Prins-type cyclization or a Knoevenagel condensation/Michael addition sequence to create novel spirocyclic or fused-ring systems. nih.govnih.gov Such cascade processes, where multiple bonds are formed in a single sequence without isolating intermediates, provide rapid access to complex molecular architectures that would otherwise require lengthy, multi-step syntheses. nih.gov The development of MCRs involving this trichlorinated ethoxyphenol could lead to libraries of novel compounds for screening in medicinal chemistry or materials science.

Mechanistic Elucidation of Synthetic Pathways of this compound

The synthesis of this compound involves two primary transformations: chlorination of a phenolic ring and etherification of the hydroxyl group. Understanding the mechanisms of these steps is crucial for controlling the reaction and optimizing yields.

Detailed Reaction Mechanisms of Chlorination and Etherification

Chlorination: The chlorination of phenol is a stepwise electrophilic aromatic substitution reaction. gfredlee.comnih.gov The reaction typically proceeds by substituting the hydrogen atoms at the ortho and para positions, which are activated by the hydroxyl group. nih.gov The mechanism is highly dependent on pH. In neutral or alkaline conditions, the reaction proceeds via the attack of hypochlorous acid (HOCl) on the more reactive phenolate (B1203915) ion. gfredlee.com

The probable pathway to obtain the 2,3,6-trichloro substitution pattern involves a multi-step chlorination of a precursor like 4-ethoxyphenol.

Initial Chlorination: 4-ethoxyphenol would first be chlorinated at the positions ortho to the hydroxyl group (positions 2 and 6).

Further Chlorination: Subsequent chlorination would occur at the remaining activated position on the ring. The formation of the 2,3,6-trichloro isomer suggests a more complex pathway, possibly involving rearrangement or chlorination under conditions that overcome standard directing effects.

Etherification: The ethoxy group at the 4-position is typically introduced via an etherification reaction, such as the Williamson ether synthesis. This reaction involves the deprotonation of a phenol's hydroxyl group with a base to form a phenoxide ion, which then acts as a nucleophile. ksu.edu.sa This phenoxide attacks an ethyl halide (like ethyl bromide) in a nucleophilic substitution reaction (S_N2) to form the ether linkage. ksu.edu.sa This step could be performed before or after the chlorination sequence, depending on the desired synthetic strategy and the stability of the intermediates.

Investigation of Intermediates and Transition States in Phenol Functionalization

The functionalization of phenols involves various transient species. During the stepwise chlorination of the phenol ring, mono- and di-chlorinated phenols are formed as reaction intermediates. gfredlee.comnih.gov For example, the chlorination of phenol first yields 2-chlorophenol (B165306) and 4-chlorophenol, which are then further chlorinated to 2,4-dichlorophenol (B122985) and 2,6-dichlorophenol, and finally to 2,4,6-trichlorophenol. nih.gov

The core reactive intermediate in many phenol reactions is the phenolate ion, formed by deprotonation of the hydroxyl group. gfredlee.comresearchgate.net This anion is a potent nucleophile and is central to reactions like etherification. In other transformations, such as acid-catalyzed dehydrations or rearrangements, carbocation intermediates can be formed. ksu.edu.sa The stability of these intermediates and the transition states leading to them are critical in determining the reaction's outcome and regioselectivity. Modern computational chemistry and experimental techniques are employed to study these short-lived species, providing insight into the reaction pathways and allowing for the rational design of catalysts that can stabilize specific transition states to favor a desired product. acs.org

Derivatization and Functionalization of this compound for Academic Exploration

The structure of this compound, with its electron-rich aromatic ring, hydroxyl group, and multiple halogen substituents, offers numerous possibilities for derivatization and functionalization for academic research. Phenols are valuable building blocks for creating more complex molecules for pharmaceuticals, agrochemicals, and functional materials. nih.govrsc.org

Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, provide powerful tools to modify the phenolic scaffold. nih.govacs.org This allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds at positions that might be otherwise unreactive, increasing molecular complexity in an efficient manner. rsc.org

Table 2: Potential Derivatization Reactions for Academic Exploration

O-Alkylation/Acylationksu.edu.saC-H Functionalizationnih.govacs.orgElectrophilic Aromatic SubstitutionCoupling ReactionsFormation of Phenoxycarboxylic Acidsgoogle.comThese exploratory pathways could lead to the discovery of novel compounds with unique chemical properties and potential applications, driven by the versatile and highly functionalized nature of the this compound starting material.

Esterification Reactions and their Applications in Analytical Chemistry

The conversion of the phenolic hydroxyl group of this compound into an ester is a fundamental transformation. Esterification can serve multiple purposes, notably in analytical chemistry, where derivatization is often employed to enhance the volatility and thermal stability of an analyte for gas chromatography (GC) analysis or to introduce a chromophore for UV-Vis detection in high-performance liquid chromatography (HPLC).

Several established methods can be employed for the esterification of phenols. A common approach involves reaction with a carboxylic acid or its more reactive derivative, such as an acid chloride or anhydride (B1165640). For instance, reacting this compound with an acid anhydride in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can yield the corresponding ester in high yields. organic-chemistry.org

Another powerful method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalyst like DMAP. This method is effective for joining carboxylic acids directly with alcohols or phenols at room temperature. researchgate.net For example, the reaction of this compound with a given carboxylic acid in dichloromethane (B109758) using DCC and DMAP would produce the desired ester, with the reaction progress monitored by the precipitation of the N,N'-dicyclohexylurea byproduct. researchgate.net These derivatization techniques are crucial for creating standards for environmental analysis or metabolic studies where the parent phenol may be difficult to detect directly.

Table 1: Representative Esterification Reaction of this compound This table presents hypothetical data based on typical esterification reactions of substituted phenols.

| Reactant | Reagents | Product | Typical Yield (%) |

| Benzoic Acid | DCC, DMAP | 2,3,6-Trichloro-4-ethoxyphenyl benzoate | 75-90 |

| Acetic Anhydride | Pyridine | 2,3,6-Trichloro-4-ethoxyphenyl acetate | >90 |

| Phenylacetic Acid | DCC, DMAP | 2,3,6-Trichloro-4-ethoxyphenyl phenylacetate | 70-85 |

Synthesis of Schiff Base Derivatives and Metal Complexes Incorporating this compound Moiety

Schiff bases are compounds containing an azomethine (-C=N-) group, typically formed by the condensation of a primary amine with an aldehyde or ketone. mediresonline.orgnih.gov While this compound itself cannot directly form a Schiff base, it can be readily converted into a suitable aldehyde precursor. A standard method for this is formylation, such as the Duff reaction or Reimer-Tiemann reaction, which introduces a formyl (-CHO) group onto the aromatic ring, ortho to the hydroxyl group. The presence of the electron-donating ethoxy group can facilitate this electrophilic substitution. nih.gov

Once the aldehyde derivative, for example, 2,3,6-Trichloro-5-formyl-4-ethoxyphenol, is synthesized, it can undergo a condensation reaction with a primary amine to yield a Schiff base ligand. mediresonline.org These ligands, often containing additional donor atoms like the phenolic oxygen, are excellent chelating agents for a wide variety of metal ions. nanobioletters.com

The synthesis of metal complexes typically involves reacting the Schiff base ligand with a metal salt (e.g., chlorides or acetates of Co(II), Ni(II), Cu(II), Zn(II)) in a suitable solvent like ethanol (B145695) or methanol. nanobioletters.comnih.gov The resulting complexes often exhibit distinct colors, melting points, and spectroscopic properties compared to the free ligand. The coordination of the metal to the ligand can enhance stability and modulate the electronic properties of the molecule, leading to applications in catalysis and materials science. nih.gov

Table 2: Hypothetical Characteristics of Schiff Base Metal Complexes Derived from a this compound Precursor This table shows plausible data for novel metal complexes based on characteristics reported for analogous compounds. nih.gov

| Complex | Proposed Formula | Color | Yield (%) | M.P. (°C) |

| Ligand (L) | C₁₆H₁₂Cl₃NO₂ | Yellow | 85 | 185-188 |

| Co(II) Complex | [Co(L)₂] | Dark Green | 78 | >300 |

| Ni(II) Complex | [Ni(L)₂] | Bright Green | 81 | 280-283 |

| Cu(II) Complex | [Cu(L)₂] | Brown | 88 | 295-298 |

| Zn(II) Complex | [Zn(L)₂] | Light Yellow | 82 | >300 |

Rational Design of Structural Modifications to Influence Reactivity and Interactions

The reactivity and interaction profile of this compound are dictated by the interplay of its substituents. The rational design of new derivatives involves strategically modifying these groups to achieve desired chemical or physical properties. science.gov

The benzene (B151609) ring is substituted with three electron-withdrawing chlorine atoms and one electron-donating ethoxy group. The chlorine atoms decrease the pKa of the phenolic proton, making it more acidic than phenol itself. They also influence the regioselectivity of further electrophilic aromatic substitution reactions. The ethoxy group at the para-position is a strong electron-donating group, which activates the ring towards electrophilic attack and can direct incoming substituents. nih.gov

Modifying these functional groups allows for the fine-tuning of the molecule's properties:

Altering the Alkoxy Group: Changing the ethoxy group to a methoxy (B1213986), propoxy, or butoxy group would subtly alter the molecule's lipophilicity and steric profile, which could influence its solubility and binding interactions with target receptors or surfaces.

Varying Halogen Substituents: Replacing chlorine with bromine or fluorine would modify the electronic effect (inductive and mesomeric) and the size of the substituent, impacting both the acidity of the phenol and the potential for halogen bonding interactions.

Positional Isomerism: The specific 2,3,6-trichloro substitution pattern creates a unique electronic and steric environment. A structure-activity relationship analysis would suggest that changing the position of the chlorine atoms would significantly alter the molecule's properties, including the stability of any derived metal complexes. science.gov For instance, the location of substituents has been shown to be essential for the biological activity of other complex Schiff bases. science.gov

This rational approach enables the systematic development of new compounds based on the this compound scaffold for specific applications.

Table 3: Summary of Structure-Reactivity Relationships

| Structural Modification | Influenced Property | Potential Outcome |

| Change Alkoxy Chain Length (e.g., ethoxy to butoxy) | Lipophilicity, Steric Hindrance | Modified solubility, altered binding affinity |

| Replace Chlorine with Bromine | Electronic Effect, Halogen Bond Capability | Change in pKa, different crystal packing |

| Alter Substituent Position | Dipole Moment, Steric Environment | Modified reactivity, different metal complex stability |

Biological Activity and Mechanistic Investigations of 2,3,6 Trichloro 4 Ethoxyphenol

Molecular and Cellular Interactions of 2,3,6-Trichloro-4-ethoxyphenol

Analysis of Receptor Binding Dynamics and Signal Transduction Pathway Alterations

Without any foundational research data on this specific compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Comparative Biological Activity Studies with Related Chlorophenols and Ethoxyphenols

To understand the potential biological impact of this compound, it is essential to analyze the biological activities of structurally similar chlorophenols and the influence of the ethoxy group.

Structure-Activity Relationship (SAR) Analysis of Chlorinated Phenols and their Derivatives

The biological activity of chlorinated phenols is intricately linked to the number and position of chlorine atoms on the phenol (B47542) ring. researchgate.netcapes.gov.br Generally, the toxicity of chlorophenols increases with the degree of chlorination. epa.gov For instance, pentachlorophenol (B1679276) (PCP), a highly chlorinated phenol, is known to be a potent uncoupler of oxidative phosphorylation in mitochondria and is considered a probable human carcinogen. nih.gov

Key points regarding the SAR of chlorinated phenols include:

Acidity and Reactivity: The presence of electron-withdrawing chlorine atoms increases the acidity of the phenolic hydroxyl group. researchgate.net This enhanced acidity can influence the compound's reactivity and its ability to interact with biological molecules.

Toxicity: Increased chlorination is often associated with higher toxicity. epa.gov For example, studies have shown that 2,4,6-trichlorophenol (B30397) can cause liver tumors in mice and leukemia in rats. nih.gov

Genotoxicity: Some chlorophenols and their metabolites have been shown to induce DNA damage. nih.gov For example, tetrachlorohydroquinone, a metabolite of PCP, can degrade DNA. nih.gov

Endocrine Disruption: Chlorophenols are recognized as endocrine-disrupting chemicals due to their structural similarity to estrogens, allowing them to bind to estrogen receptors. researchgate.net

The substitution pattern of chlorine atoms also plays a crucial role. Ortho-substituted chlorophenols, for instance, can form intramolecular hydrogen bonds, which affects their stability and acidity. researchgate.net The specific arrangement of three chlorine atoms and an ethoxy group in this compound suggests a complex interplay of these factors in determining its biological activity.

Table 1: Comparative Toxicity of Selected Chlorinated Phenols

Elucidating the Role of the Ethoxy Group in Modulating Biological Specificity

The presence of an ethoxy group (–O–CH₂CH₃) can significantly alter the biological properties of a phenolic compound. This is in contrast to a methoxy (B1213986) group (–O–CH₃), as seen in the comparison between vanillin (B372448) and ethylvanillin, where the latter has a stronger flavor profile. wikipedia.org

Key influences of the ethoxy group include:

Lipophilicity: The ethoxy group increases the lipophilicity (fat-solubility) of the molecule compared to a hydroxyl or methoxy group. This can enhance its ability to cross cell membranes and potentially accumulate in fatty tissues.

Metabolism: The ether linkage of the ethoxy group can be a target for metabolic enzymes, such as cytochrome P450s. The metabolism of this group can lead to the formation of different metabolites, which may have their own distinct biological activities.

Receptor Binding: The size and conformation of the ethoxy group can influence how the molecule fits into the binding pockets of protein receptors, potentially altering its affinity and specificity for a particular target.

Antioxidant Activity: While the primary antioxidant activity of phenols comes from the hydroxyl group, modifications like etherification can modulate this activity. nih.govnih.gov

For this compound, the ethoxy group at the 4-position would likely increase its lipophilicity, potentially influencing its uptake and distribution in biological systems. Its metabolism could lead to the formation of 2,3,6-trichlorohydroquinone, a potentially reactive species.

Advanced Methodologies for Biological Activity Assessment in Research Contexts

To investigate the biological activities of a compound like this compound, a suite of advanced methodologies would be employed.

In Vitro Cellular Assays for Investigating Compound Effects and Mechanistic Responses

In vitro cellular assays are fundamental for the initial screening of a compound's biological effects and for dissecting its mechanisms of action. epa.gov These assays provide a controlled environment to study cellular responses without the complexities of a whole organism.

Commonly used in vitro assays for phenolic compounds include:

Cytotoxicity Assays: These determine the concentration at which a compound is toxic to cells. Examples include MTT, MTS, and LDH release assays.

Genotoxicity Assays: The comet assay (single-cell gel electrophoresis) is a sensitive method to detect DNA damage in individual cells. nih.gov Other assays, like the Ames test, assess the mutagenic potential of a compound.

Receptor Binding Assays: These assays measure the ability of a compound to bind to specific receptors, such as the estrogen receptor, to evaluate its endocrine-disrupting potential. researchgate.net

Enzyme Inhibition Assays: These can determine if a compound inhibits the activity of specific enzymes, such as cytochrome P450s, which are involved in metabolism. researchgate.net

Reporter Gene Assays: These assays use genetically modified cells to report the activation or inhibition of specific signaling pathways. researchgate.net

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) to Uncover Biological Pathways

Omics technologies provide a global view of the molecular changes within a biological system in response to a chemical exposure. numberanalytics.comresearchgate.netecetoc.org

Proteomics: This involves the large-scale study of proteins. By analyzing changes in protein expression and post-translational modifications, proteomics can help identify the cellular pathways affected by a compound. numberanalytics.com For example, a proteomics study on cadmium exposure in rats identified altered proteins associated with oxidative stress and apoptosis. numberanalytics.com

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. It can reveal alterations in metabolic pathways following exposure to a compound. mdpi.com Metabolomics has been used to identify and quantify metabolites of phenolic compounds in biological samples. mdpi.com

Genomics and Transcriptomics: These technologies analyze changes in the genome and gene expression, respectively. nih.gov They can identify genes and genetic pathways that are up- or down-regulated in response to a chemical, providing insights into its mechanism of action. nih.gov

The integration of these omics data can provide a comprehensive understanding of the biological pathways perturbed by this compound.

Computational Biology and Molecular Docking for Predicting Biomolecular Interactions

Computational approaches, particularly molecular docking, are powerful tools for predicting how a small molecule like this compound might interact with a biological target, such as a protein or DNA. rsc.org

Molecular docking simulations involve:

Predicting Binding Modes: Docking algorithms predict the preferred orientation of a ligand (the small molecule) when bound to a receptor (the protein) to form a stable complex. researchgate.netnih.gov

Estimating Binding Affinity: The simulations can also provide an estimate of the binding energy, which indicates the strength of the interaction between the ligand and the receptor. researchgate.netnih.gov

Identifying Key Interactions: Molecular docking can reveal the specific amino acid residues in the receptor's binding site that interact with the ligand, providing insights into the mechanism of action. rsc.orgnih.gov

For this compound, molecular docking could be used to predict its potential to bind to various receptors, such as nuclear receptors or enzymes, and to compare its binding affinity to that of other known ligands for those targets. This can help prioritize experimental studies and guide the design of new, related compounds with desired biological activities.

Table 2: Names of Chemical Compounds Mentioned

Environmental Fate, Transformation, and Degradation Pathways of 2,3,6 Trichloro 4 Ethoxyphenol

Environmental Occurrence and Distribution of Chlorophenols and Related Compounds

Chlorophenols and their derivatives are recognized as significant environmental pollutants due to their widespread use and persistence. nih.govresearchgate.net Their presence in various environmental compartments is a result of both direct industrial and agricultural activities and the breakdown of more complex chemical structures. nih.gov

Identification of Anthropogenic and Biogenic Sources of Halogenated Phenols in Aquatic and Terrestrial Systems

The introduction of halogenated phenols into the environment stems from a variety of human-made and natural sources.

Anthropogenic Sources:

Industrial Processes: The chemical, pharmaceutical, and dye industries are major contributors to chlorophenol pollution through their use as intermediates in manufacturing. nih.gov Industrial waste discharges are a primary point source of mono- and dichlorophenols into water systems. cdc.gov

Pesticides and Herbicides: Many chlorophenols are used in the production of pesticides and herbicides, and their degradation in the environment can release these compounds. nih.govunl.pt For instance, 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) break down to form chlorophenols. unl.pt

Wood Preservation: Pentachlorophenol (B1679276) (PCP) and other chlorophenols have been extensively used as wood preservatives to prevent fungal decay and insect infestation. waterquality.gov.aunih.gov

Water Disinfection: The chlorination of drinking water and wastewater can lead to the formation of various chlorophenols. cdc.govcdc.gov In a study of Canadian water treatment facilities, 4-chlorophenol, 2,4-dichlorophenol (B122985), and 2,4,6-trichlorophenol (B30397) were frequently detected in chlorinated water. cdc.gov

Pulp and Paper Industry: The bleaching process in pulp and paper mills is another significant source of chlorophenol release into effluents. waterquality.gov.auinchem.org

Incineration: The combustion of municipal and industrial waste can also generate and release chlorophenols into the atmosphere. inchem.org

Biogenic Sources:

Natural Formation: Some halogenated phenols are produced naturally by marine organisms. acs.org In marine environments, bromophenols can be formed through biosynthesis. nih.gov

Microbial Action: The chlorination of mono- and polyaromatic compounds present in soil and water can occur through the action of chloroperoxidases from plants and microorganisms in the presence of hydrogen peroxide and inorganic chlorine. pjoes.com

Global Distribution and Environmental Concentrations of Chlorophenols

Chlorophenols are globally distributed, with their concentrations varying depending on proximity to sources of contamination. They have been detected in surface water, groundwater, soil, sediment, and even in the air. cdc.govcdc.gov

The persistence of chlorophenols in the environment increases with the degree of chlorination. cdc.gov This also increases their tendency to adsorb to sediments and bioaccumulate in organisms. cdc.gov

The following table provides a snapshot of reported environmental concentrations of various chlorophenols worldwide:

| Compound | Matrix | Concentration | Location |

| Monochlorophenols | River Water | 2 to 6 µg/L (maximum) | Not Specified |

| 2-Chlorophenol (B165306) | Treated Drinking Water | 1 µg/L | Netherlands |

| 2,4-Dichlorophenol | Surface Water | 0.02 to 2.2 mg/L | Worldwide |

| 2,4,5-Trichlorophenol | Human Urine (Adults) | 0.1 to 3.8 µg/L | Germany |

| 2,4,6-Trichlorophenol | Human Urine (Adults) | 0.2 to 7.3 µg/L | Germany |

| Pentachlorophenol | Surface Water | China (Yangtze River) | |

| Bromophenols (2,4-DBP & 2,4,6-TBP) | Seawater | 0.531-32.7 ng/L & 0.378-20.2 ng/L | Near a nuclear power plant, Korea |

| Chlorophenols (total) | Riverine Water | 0.510-7.64 ng/L (up to 118 ng/L near industrial complex) | Korea |

This table is illustrative and not exhaustive of all reported environmental concentrations.

Biodegradation Mechanisms of 2,3,6-Trichloro-4-ethoxyphenol

The biodegradation of chlorophenols is a critical process for their removal from the environment. While specific pathways for this compound are not well-documented, the degradation of other trichlorophenols, such as 2,4,6-trichlorophenol (2,4,6-TCP), provides a strong model for its likely metabolic fate.

Aerobic Microbial Degradation Pathways

Under aerobic conditions, microorganisms have evolved sophisticated enzymatic systems to break down chlorinated aromatic compounds. researchgate.net Mixed microbial cultures, often sourced from activated sludge, have demonstrated the ability to completely degrade 2,4,6-TCP. nih.govsci-hub.se

A common strategy for the aerobic bacterial degradation of chlorophenols involves their conversion to chlorocatechols. researchgate.netnih.gov This "modified ortho-cleavage pathway" proceeds through several key enzymatic steps:

Hydroxylation: The initial step is the hydroxylation of the chlorophenol to form a chlorocatechol. For instance, 2,4-dichlorophenol can be converted to 3,5-dichlorocatechol. d-nb.info

Ortho-Ring Cleavage: A chlorocatechol 1,2-dioxygenase then cleaves the aromatic ring between the two hydroxyl groups to form a chloro-cis,cis-muconate. researchgate.net

Cycloisomerization and Dechlorination: A series of enzymes, including chloromuconate cycloisomerase, then catalyze the conversion of the muconate derivative, often involving the removal of chlorine atoms. researchgate.netd-nb.info

Further Degradation: The resulting intermediates are further metabolized, eventually entering central metabolic pathways like the TCA cycle. researchgate.net

In some cases, a meta-cleavage pathway can also occur for the degradation of chlorocatechols. researchgate.net

Specific microorganisms have been extensively studied for their remarkable ability to degrade highly chlorinated phenols.

Phanerochaete chrysosporium : This white-rot fungus is known for its ability to mineralize a wide range of persistent organic pollutants, including 2,4,6-TCP. asm.orgnih.gov The degradation pathway in P. chrysosporium is initiated by its powerful extracellular lignin-modifying enzymes, lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP). asm.orgnih.gov

The proposed pathway for 2,4,6-TCP degradation by P. chrysosporium involves:

Oxidative Dechlorination: LiP or MnP catalyzes the oxidative dechlorination of 2,4,6-TCP to produce 2,6-dichloro-1,4-benzoquinone. asm.orgnih.gov

Reduction: The quinone is then reduced to 2,6-dichloro-1,4-dihydroxybenzene. asm.orgnih.gov

Reductive Dechlorination: This is followed by a series of reductive dechlorination steps, first to 2-chloro-1,4-dihydroxybenzene and then to 1,4-hydroquinone. asm.orgnih.gov

Hydroxylation and Ring Cleavage: The hydroquinone (B1673460) is hydroxylated to 1,2,4-trihydroxybenzene, which is then presumed to undergo ring cleavage and subsequent degradation to CO2. asm.orgnih.gov

Notably, this pathway involves both oxidative and reductive dechlorination steps. asm.org

Alcaligenes eutrophus (now Cupriavidus necator) : The bacterium Alcaligenes eutrophus JMP134 has been shown to utilize 2,4,6-TCP as its sole source of carbon and energy. capes.gov.br It can also degrade other chlorophenols, including 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenol, particularly in the presence of other growth substrates. capes.gov.brnih.govnih.gov The degradation of 2,4,6-TCP in R. eutropha proceeds through a hydroxyquinol pathway, which is distinct from other chloroaromatic degradation pathways reported in this strain. nih.gov The process involves the transient formation of 2,6-dichlorohydroquinone. nih.gov

The following table summarizes the key enzymes and intermediates in the degradation of 2,4,6-TCP by these specialized microorganisms:

| Organism | Key Enzymes | Initial Intermediate | Key Degradation Steps |

| Phanerochaete chrysosporium | Lignin Peroxidase (LiP), Manganese Peroxidase (MnP) | 2,6-dichloro-1,4-benzoquinone | Oxidative dechlorination, reduction, reductive dechlorination, hydroxylation, ring cleavage |

| Alcaligenes eutrophus (JMP134) | Monooxygenases, Dioxygenases | 2,6-dichlorohydroquinone | Hydroxylation, formation of 6-chlorohydroxyquinol, conversion to 2-chloromaleylacetate, further metabolism |

Anaerobic Microbial Degradation and Reductive Dechlorination

Under anaerobic conditions, microbial communities play a crucial role in the degradation of chlorinated phenols. The primary mechanism for the breakdown of compounds like this compound in the absence of oxygen is reductive dechlorination. This process involves the removal of chlorine atoms from the aromatic ring, which is a critical first step in the detoxification and further degradation of these compounds. While direct studies on this compound are limited, research on analogous compounds such as 2,4,6-trichlorophenol (2,4,6-TCP) provides significant insights. For instance, anaerobic granular sludge has been shown to effectively degrade 2,4,6-TCP, with the main pathway being ortho-position dechlorination, leading to the formation of 2,4-dichlorophenol and subsequently 4-chlorophenol. urjc.esnih.gov The efficiency of this process can be enhanced by the presence of specific electron donors like sodium lactate. nih.gov The complete dechlorination of these compounds under anaerobic conditions is often a slow process, and the resulting mono- or dichlorophenols can persist in the environment. sci-hub.se

A key group of bacteria responsible for reductive dehalogenation in anaerobic environments belongs to the genus Desulfitobacterium. oup.com These bacteria can utilize chlorinated compounds as terminal electron acceptors in a process known as halorespiration. wur.nl Desulfitobacterium species possess enzymes called reductive dehalogenases, which catalyze the removal of chlorine atoms from the aromatic ring. oup.comnih.gov For example, Desulfitobacterium dehalogenans has been shown to reductively dehalogenate various ortho-chlorinated phenolic compounds. wur.nlresearchgate.net The purified ortho-chlorophenol reductive dehalogenase from this bacterium is a key enzyme in this process and has been found to contain a corrinoid (vitamin B12 derivative) and iron-sulfur clusters as cofactors. wur.nlresearchgate.net The mechanism involves the transfer of electrons to the chlorinated compound, leading to the cleavage of the carbon-chlorine bond and the release of a chloride ion. nih.gov The substrate specificity of these enzymes can vary among different Desulfitobacterium strains, with some capable of dechlorinating a wide range of chlorophenols. oup.comnih.gov

Table 1: Dechlorination Activity of Purified ortho-Chlorophenol Reductive Dehalogenase from Desulfitobacterium dehalogenans

| Substrate | Product |

| 3-chloro-4-hydroxyphenylacetate | 4-hydroxyphenylacetate |

| 2-chlorophenol | phenol (B47542) |

| 2,4-dichlorophenol | 4-chlorophenol |

| 2,6-dichlorophenol | 2-chlorophenol |

| pentachlorophenol | 2,3,4,5-tetrachlorophenol |

| 2-bromo-4-chlorophenol | 4-chlorophenol |

| Data sourced from van de Pas et al. (1999) researchgate.net |

In some instances, the degradation of complex chlorinated phenols may proceed through the formation of chlorinated hydroquinone metabolites. While not directly involving this compound, studies on similar compounds shed light on these transformation pathways. For example, the biogenic chlorinated hydroquinone metabolite 2,3,5,6-tetrachloro-4-methoxyphenol can be transformed by Desulfitobacterium sp. strain PCE1. This transformation involves demethylation and reductive dehydroxylation to produce chlorophenols. This indicates that anaerobic bacteria can mediate the conversion of chlorinated hydroquinones back to chlorophenols, which can then undergo further reductive dechlorination.

Microbial O-Methylation of Chlorophenols to Chloroanisoles and its Environmental Significance

An alternative microbial transformation pathway for chlorophenols is O-methylation, which leads to the formation of chloroanisoles. This process is catalyzed by chlorophenol O-methyltransferases (CPOMTs) and has been observed in various microorganisms, including bacteria and fungi. nih.govresearchgate.net For example, 2,4,6-trichlorophenol can be O-methylated to form 2,4,6-trichloroanisole (B165457) (2,4,6-TCA). nih.govnih.gov This transformation is environmentally significant for several reasons. Chloroanisoles are often more persistent and have lower odor thresholds than their precursor chlorophenols, which can lead to taste and odor problems in drinking water. nih.govresearchgate.net The O-methylation process can be influenced by environmental factors such as pH, temperature, and the presence of methyl donors like S-adenosyl methionine (SAM). nih.gov While O-methylation can be considered a detoxification mechanism for the microorganisms, the resulting chloroanisoles can have undesirable environmental impacts. researchgate.net

Table 2: Microorganisms Capable of O-Methylating 2,4,6-Trichlorophenol

| Microorganism Type | Example Species/Genera |

| Bacteria | Sphingomonas spp., Pseudomonas spp., Mycolicibacterium sp. |

| Fungi | Trichoderma spp. |

| Cyanobacteria | Anabaena flos-aquae |

| Algae | Chlorella vulgaris |

| Data sourced from Liu et al. (2016) and Zhang et al. (2018a) nih.govresearchgate.net |

Abiotic Degradation Pathways of this compound

In addition to microbial processes, this compound can be degraded through abiotic pathways, primarily photodegradation and hydrolysis. These processes are influenced by environmental conditions such as sunlight intensity, pH, and the presence of other chemical species.

Photodegradation Mechanisms and Quantum Yields

Hydrolysis and Other Chemical Transformation Processes in Aqueous Environments

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For many chlorophenols, hydrolysis is not considered a major degradation pathway under typical environmental conditions due to the stability of the aromatic ring and the carbon-chlorine bonds. However, under specific conditions of high temperature and pressure, and in the presence of strong alkalis, hydrolysis of chlorinated aromatic compounds can occur. For instance, the industrial production of trichlorophenols can involve the hydrolysis of tetrachlorobenzenes at high temperatures and pressures. While relevant in industrial settings, these conditions are not representative of natural aqueous environments. Therefore, the contribution of hydrolysis to the natural attenuation of this compound is likely to be minimal compared to microbial degradation and photodegradation.

Based on a comprehensive search for scientific literature, there is currently insufficient information available in the public domain to generate a detailed article on the "" according to the specific outline provided.

The requested article structure, including the identification of dechlorinated compounds, low molecular weight carboxylic acids, mineralization extent, and specific remediation strategies like bioremediation and advanced oxidation processes, requires dedicated research on this particular compound.

Searches have yielded information on related compounds, such as 2,4,6-trichlorophenol (2,4,6-TCP). However, due to the strict instruction to focus solely on this compound, this information cannot be used as a substitute, as the environmental behavior and degradation pathways of different isomers and ethoxylated forms of chlorophenols can vary significantly.

Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the user's explicit and detailed instructions at this time. Further peer-reviewed research focusing specifically on the environmental fate and remediation of this compound is needed before such an article can be written.

Analytical Methodologies for the Detection and Quantification of 2,3,6 Trichloro 4 Ethoxyphenol in Research Matrices

Chromatographic Separation Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Metabolite Identification

No specific GC-MS methods for the analysis of 2,3,6-Trichloro-4-ethoxyphenol have been documented in the reviewed scientific literature.

High-Performance Liquid Chromatography (HPLC) Coupled with Various Detectors

No specific HPLC methods for the analysis of this compound have been documented in the reviewed scientific literature.

Sample Preparation and Extraction Methods for Complex Matrices

Dispersive Liquid-Liquid Microextraction (DLLME) for Enrichment

No specific DLLME methods for the enrichment of this compound have been documented in the reviewed scientific literature.

Headspace-Solid Phase Microextraction (HS-SPME) for Volatile Analytes

No specific HS-SPME methods for the analysis of this compound have been documented in the reviewed scientific literature.

Derivatization Techniques for Improved Detection Limits and Chromatographic Performance

No specific derivatization techniques for this compound have been documented in the reviewed scientific literature.

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic techniques are fundamental in the structural elucidation of chemical compounds. For a substituted phenol (B47542) such as this compound, a combination of infrared spectroscopy, nuclear magnetic resonance spectroscopy, and UV-visible spectrophotometry would be the standard approach for comprehensive characterization. However, a thorough search of scientific literature and chemical databases reveals a significant lack of specific experimental data for this compound. While data for related compounds like 2,3,6-trichlorophenol (B165527) and other substituted phenols are available, this report will adhere strictly to the subject compound as requested.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. An FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key structural features.

Although no specific experimental FTIR spectrum for this compound has been found in the public domain, a hypothetical spectrum would likely exhibit the following characteristic peaks based on its structure:

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group of the phenol.

C-H Stretching: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethoxy group would be observed in the 2850-3000 cm⁻¹ region.

C=C Stretching: Aromatic ring C=C stretching vibrations would produce several peaks in the 1450-1600 cm⁻¹ range.

C-O Stretching: The C-O stretching of the phenol and the ether linkage of the ethoxy group would result in absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.

C-Cl Stretching: The presence of chlorine atoms on the aromatic ring would give rise to C-Cl stretching bands in the 600-800 cm⁻¹ range.

Without experimental data, a precise analysis and data table for this compound cannot be provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR) for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules by providing detailed information about the carbon and hydrogen framework.

¹H NMR Spectroscopy

A predicted ¹H NMR spectrum for this compound would be expected to show:

A signal for the phenolic hydroxyl proton (-OH).

A signal for the remaining aromatic proton.

A quartet and a triplet for the ethoxy group (-OCH₂CH₃).

¹³C NMR Spectroscopy

A carbon-13 NMR (¹³C NMR) spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. This would allow for the complete assignment of the carbon skeleton. Specific ¹³C NMR data for this compound is not available in the searched literature.

A hypothetical ¹³C NMR spectrum would display signals for:

The six unique carbon atoms of the benzene (B151609) ring, with their chemical shifts influenced by the chlorine, hydroxyl, and ethoxy substituents.

The two carbon atoms of the ethoxy group.

Due to the absence of experimental NMR data, a detailed analysis and data table with chemical shifts and coupling constants for this compound cannot be compiled.

UV-Vis Spectrophotometry for Quantification in Solution

UV-Visible (UV-Vis) spectrophotometry is a technique used for the quantitative analysis of compounds in solution by measuring their absorbance of ultraviolet or visible light. Phenolic compounds exhibit characteristic UV absorption bands that can be used for their determination.

The UV-Vis spectrum of this compound in a suitable solvent would be expected to show absorption maxima (λmax) related to the π → π* electronic transitions of the substituted benzene ring. The position and intensity of these bands are influenced by the nature and position of the substituents.

A comprehensive search did not yield specific UV-Vis spectral data for this compound. While studies on the UV-Vis spectra of other substituted phenols exist and show how substituents affect the absorption bands, this information cannot be directly and accurately applied to the target compound without experimental verification. Therefore, a data table of absorption maxima and molar absorptivity for this compound cannot be provided.

Electrochemical Sensing for Real-time Detection of Chlorophenols

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the detection of various environmental pollutants, including chlorophenols. These methods are typically based on the oxidation or reduction of the target analyte at the surface of a modified electrode.

Development and Application of Modified Electrode Sensors

The development of electrochemical sensors for chlorophenols often involves the modification of a standard electrode (e.g., glassy carbon, gold) with materials that enhance the electrocatalytic activity and selectivity towards the analyte. Common modifying materials include nanomaterials, polymers, and enzymes.

While there is extensive research on the development of electrochemical sensors for various chlorophenols, no studies were found that specifically focus on the development and application of a modified electrode sensor for the real-time detection of this compound. The existing literature on chlorophenol sensors provides a general framework for how such a sensor could be designed, but lacks specific details for this particular compound.

Investigations into Electrocatalytic Oxidation and Reduction Processes

The electrochemical detection of chlorophenols is typically based on their electrocatalytic oxidation. The phenolic hydroxyl group can be oxidized at an electrode surface, and the resulting current is proportional to the concentration of the chlorophenol. The presence and position of chlorine atoms and other substituents on the phenol ring influence the oxidation potential and the sensitivity of the detection.

A thorough search of scientific literature and computational chemistry databases has been conducted to gather information for an article on the theoretical and computational studies of This compound . The investigation focused on quantum chemical calculations—including Density Functional Theory (DFT) for geometries and energetics, molecular orbital analysis (HOMO-LUMO), and aromaticity indices—as well as molecular dynamics simulations to understand its interactions with biomolecules and the nature of its hydrogen and halogen bonds.

The search did yield studies on related compounds, such as other chlorinated phenols (e.g., 2,4,6-trichlorophenol) and different ethoxyphenol derivatives. researchgate.netresearchgate.netnih.gov For instance, DFT and HOMO-LUMO analyses have been performed on various substituted phenols to understand their electronic structure and reactivity. nih.govaimspress.com Similarly, computational methods have been applied to study intermolecular interactions like hydrogen and halogen bonding in a variety of chlorinated and aromatic systems. nih.gov

However, the strict requirement to focus solely on this compound and to provide detailed, specific research findings and data tables for this particular molecule cannot be met due to the absence of available scientific data in the public domain. Generating an article under these circumstances would require speculation or the presentation of data from related but distinct molecules, which would not adhere to the specified constraints.

Therefore, it is not possible to provide the requested article with scientifically accurate and specific content at this time.

Theoretical and Computational Studies of 2,3,6 Trichloro 4 Ethoxyphenol

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.govnih.gov These models are instrumental in predicting the behavior of new or untested chemicals, thereby reducing the need for extensive experimental testing. bio-hpc.eu

QSAR models are developed to predict the biological activities of chlorophenols by correlating their structural features with their toxic effects. nih.gov For instance, the toxicity of chlorophenols to L929 cells has been predicted by developing QSAR models that use molecular descriptors representing lipophilic, electronic, and steric effects. nih.gov Key descriptors in these models include the n-octanol/water partition coefficient (log K(ow)), Hammett constant (sigma), acid dissociation constant (pKa), and others. nih.gov

Studies have shown that for 24-hour exposures, log K(ow) and the perimeter of the efficacious section are dominant predictive factors for toxicity, while for 48-hour exposures, log K(ow) is the primary determinant. nih.gov Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have also been employed. nih.govnih.gov The CoMFA model for chlorophenol cytotoxicity revealed that the electrostatic field has a greater contribution to biological activity than the steric field. nih.gov The CoMSIA model, incorporating electrostatic, hydrophobic, and steric fields, further refines these predictions. nih.gov

The predictive power of QSAR models is highly dependent on the training set of compounds used to build the model. nih.gov For novel compounds like 2,3,6-Trichloro-4-ethoxyphenol and its derivatives, these models can offer initial predictions of their potential biological activities, which can then be prioritized for experimental verification. nih.gov

Table 1: QSAR Model Parameters for Predicting Chlorophenol Toxicity

| Model Type | Key Fields/Descriptors | Contribution to Biological Activity |

| CoMFA | Electrostatic, Steric | Electrostatic > Steric |

| CoMSIA | Electrostatic, Hydrophobic, Steric | 0.767 : 0.225 : 0.008 |

Data derived from studies on the cytotoxicity of chlorophenols. nih.gov

QSPR models are crucial for estimating the environmental fate of chlorophenols by predicting key physicochemical properties that govern their distribution and persistence in various environmental compartments. mdpi.com These properties include the octanol/water partition coefficient (log Kow) and the soil sorption coefficient (log KOC). mdpi.com

For chlorophenols, QSPR models have been developed using a "super-structure" approach based on a reaction network, which has shown excellent results. mdpi.com For instance, a cluster-expansion QSSPR model yielded a high correlation (r = 0.991) for predicting log Kow, and a spline QSSPR model provided a strong correlation (r = 0.938) for log KOC. mdpi.com These models consider phenol (B47542) as a reference structure and can be applied even when experimental data is missing for some compounds within the class. mdpi.com

The anaerobic biodegradation of chlorophenols has also been the subject of QSPR studies. nih.gov A model for predicting the disappearance rate constant (logK) in anaerobic cultures found that the resonance energy of the weakest carbon-chlorine bond is a significant factor. nih.gov Other important descriptors include the energy of the lowest unoccupied molecular orbital (E(lumo)) and the absolute hardness of the molecule. nih.gov

Table 2: Key Descriptors in QSPR Models for Environmental Fate of Chlorophenols

| Property | Key Descriptors | Impact on Property |

| Anaerobic Biodegradation (logK) | Resonance energy of C-Cl bond | Higher energy leads to higher logK |

| Molecular size | Larger molecules have higher logK | |

| E(lumo) | Increasing E(lumo) decreases logK | |

| Absolute hardness | Larger values lead to bigger logK |

Based on QSPR studies of anaerobic biodegradation of chlorophenols. nih.gov

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions at a molecular level. This includes identifying transition states, intermediates, and the energetic pathways for both the synthesis and degradation of chemical compounds.

The synthesis of substituted phenols and their derivatives can proceed through various reaction pathways. Transition state analysis using computational methods can elucidate the most energetically favorable routes and explain the observed selectivity. For example, in the formation of chlorophenols from dichlorobenzenes in a water-ice environment, computational studies can help understand the barriers for isomerization, which are found to be high (e.g., ~2.8 eV for meta- to para-isomerization), thus explaining the observed product distribution. mdpi.com

Computational modeling is instrumental in predicting the degradation pathways of chlorophenols and identifying potential metabolites. For instance, the ozonation of 2,4,6-trichlorophenol (B30397) (TCP) has been modeled, showing that the reaction follows pseudo-first-order kinetics. nih.gov Computational studies can help identify major intermediates, such as 2,6-Dichlorohydroquinone in the case of TCP ozonation, indicating that dechlorination and hydroxylation are key degradation steps. nih.gov

The biodegradation of chlorophenols by enzymes can also be modeled. The degradation of 2,3,6-trichlorophenol (B165527) by laccase has been studied, and kinetic parameters can be determined using models like the Michaelis-Menten equation. nih.gov Computational docking and molecular dynamics simulations can further elucidate the binding of the substrate to the enzyme's active site and the mechanism of degradation. For example, studies on the degradation of 2,6-DCP and 2,3,6-TCP by a laccase (LAC-4) showed that the affinity and catalytic efficiency were higher for 2,6-DCP. nih.gov

Table 3: Computationally Modeled Degradation Parameters

| Degradation Process | Compound | Key Findings from Modeling |

| Ozonation | 2,4,6-Trichlorophenol | Follows pseudo-first-order reaction; 2,6-Dichlorohydroquinone identified as major intermediate. nih.gov |

| Enzymatic Degradation (Laccase) | 2,3,6-Trichlorophenol | Kinetics can be described by Michaelis-Menten equation; affinity and catalytic rate are quantifiable. nih.gov |

| Photodegradation | Chlorophenol Mixtures | Can lead to the formation of recalcitrant chlorinated photoproducts. nih.gov |

Advanced Research Applications and Future Directions for 2,3,6 Trichloro 4 Ethoxyphenol

Potential in Agricultural and Pharmaceutical Research

The biological activity of chlorinated phenols is often linked to the number and position of chlorine atoms on the aromatic ring. nih.gov The introduction of an ethoxy group could further modulate this activity, potentially leading to novel applications.

Refined Applications as Selective Pesticides or Herbicides

Derivatives of phenoxyacetic acid containing chlorine atoms have been a cornerstone of herbicide development. nih.gov The herbicidal activity of these compounds is highly dependent on their molecular structure, including the substitution pattern of chlorine. nih.gov Future research could explore whether 2,3,6-Trichloro-4-ethoxyphenol exhibits selective herbicidal or pesticidal properties. The specific arrangement of its substituents might allow it to target particular biological pathways in pests or weeds, potentially leading to the development of more targeted and environmentally benign agricultural chemicals. Structure-activity relationship (SAR) studies, a common approach in the development of new pesticides, could be employed to understand how the unique features of this molecule influence its biological effects. nih.govacs.org

Exploration in Drug Discovery for Novel Therapeutic Targets

Halogenated compounds, including those containing chlorine, are prevalent in pharmaceuticals and drug candidates. mdpi.com The presence of halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com The trichlorinated and ethoxylated structure of this compound could be a starting point for the design of new therapeutic agents. For instance, some trichlorophenol derivatives have been studied for their effects on biological systems, such as their potential to induce biochemical changes in human cells. nih.gov Investigating the interaction of this compound with various enzymes and receptors could uncover novel therapeutic targets.

Role in Supramolecular Chemistry and Advanced Materials Science

The field of materials science often utilizes molecules with specific functional groups to create materials with desired properties. The phenolic hydroxyl group and the chlorinated aromatic ring of this compound make it a candidate for exploration in this area.

Utilization in Crystal Engineering and the Design of Self-Assembled Structures

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are governed by intermolecular interactions. nih.govnih.govfurman.edursc.org Halogen bonds, a type of non-covalent interaction involving halogen atoms, are increasingly being used as a tool in crystal engineering. nih.gov The three chlorine atoms of this compound could participate in halogen bonding, directing the self-assembly of molecules into specific architectures. The interplay of halogen bonds with other interactions, such as hydrogen bonds from the phenol (B47542) group, could lead to the formation of complex and functional supramolecular structures.

Development of Functional Materials Incorporating Ethoxylated Chlorophenol Moieties

The incorporation of halogenated phenols into polymers and other materials can impart specific properties, such as flame retardancy or antimicrobial activity. The unique substitution pattern of this compound could be leveraged to create functional materials. For example, its integration into polymer backbones could lead to materials with enhanced thermal stability or specific surface properties.

Interdisciplinary Research Frontiers for this compound

The exploration of a novel chemical entity like this compound inherently requires an interdisciplinary approach. Future research would necessitate collaboration between synthetic chemists to develop efficient routes for its preparation, tandfonline.comresearchgate.net computational chemists to model its properties and interactions, and biologists and material scientists to test its potential applications. The phytoremediation of other trichlorophenols has been a subject of study, suggesting that the environmental fate and potential bioremediation of this compound could also be a fruitful area of interdisciplinary research. nih.gov

Integration with Environmental Biotechnology for Enhanced Remediation Technologies

The integration of environmental biotechnology presents a promising avenue for the remediation of environments contaminated with chlorinated phenols, including this compound. Research in this area focuses on harnessing microbial and enzymatic processes to degrade or transform these persistent organic pollutants into less harmful substances. Bioremediation strategies often involve the identification and isolation of microbial strains capable of utilizing chlorinated phenols as a carbon source or co-metabolizing them in the presence of other substrates.

Table 1: Research Findings in Bioremediation of Chlorinated Phenols

| Research Focus | Key Findings |

|---|---|

| Microbial Degradation | Identification of bacterial strains (e.g., Pseudomonas, Rhodococcus) capable of degrading various trichlorophenol isomers. |

| Enzymatic Bioremediation | Use of enzymes like laccases and peroxidases to catalyze the oxidation and polymerization of phenolic compounds, leading to their removal. |

| Phytoremediation | Investigation of plant species that can uptake and metabolize chlorinated phenols from soil and water. |

Advancements in Analytical Chemistry for Ultrasensitive Trace Analysis in Complex Systems

The accurate detection and quantification of this compound in complex environmental matrices such as soil, water, and biological tissues are crucial for assessing its environmental fate and potential exposure risks. Recent advancements in analytical chemistry have led to the development of highly sensitive and selective methods for trace analysis.

High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), remain the gold standards for the analysis of chlorinated phenols. The use of advanced ionization techniques and high-resolution mass analyzers has significantly improved detection limits and reduced matrix interference. Sample preparation, a critical step in trace analysis, has also seen significant innovation with the development of solid-phase microextraction (SPME) and other miniaturized extraction techniques that enhance analyte concentration and reduce solvent consumption.

Table 2: Analytical Methods for Trace Analysis of Chlorinated Phenols

| Analytical Technique | Detector | Common Application |

|---|---|---|

| Gas Chromatography (GC) | Electron Capture Detector (ECD) | Analysis of volatile and semi-volatile chlorinated compounds in environmental samples. |

| High-Performance Liquid Chromatography (HPLC) | Diode Array Detector (DAD) or Mass Spectrometry (MS) | Separation and quantification of a wide range of phenolic compounds in aqueous samples. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer | Confirmatory analysis and structural elucidation of unknown chlorinated organic compounds. |

Current Challenges and Promising Opportunities in this compound Research

Despite the progress made, several challenges and opportunities remain in the research of this compound.

Enhancing Specificity and Selectivity in Biological Applications

A significant challenge lies in understanding the specific biological interactions of this compound. While its chemical structure suggests potential biological activity, research is needed to elucidate its specific molecular targets and mechanisms of action. Enhancing the specificity and selectivity of its interactions is crucial for any potential therapeutic or biotechnological applications, minimizing off-target effects. This presents an opportunity for the design of targeted studies employing techniques such as proteomics and metabolomics to identify specific protein binding partners and metabolic pathways affected by the compound.

Development of Sustainable and Eco-friendly Synthesis Methods

The traditional synthesis of chlorinated phenols often involves the use of harsh reagents and can generate hazardous byproducts. A key challenge and opportunity is the development of green and sustainable synthetic routes to this compound and related compounds. This includes the exploration of biocatalysis, flow chemistry, and the use of more environmentally benign solvents and reagents. The goal is to create synthetic pathways that are not only efficient but also minimize environmental impact.

Comprehensive Environmental Impact Assessment and Mitigation Strategies

A comprehensive understanding of the environmental fate, transport, and long-term ecological impact of this compound is still developing. Further research is required to assess its persistence, bioaccumulation potential, and transformation products in various environmental compartments. This knowledge is essential for developing effective risk assessment models and mitigation strategies to minimize its potential environmental footprint. Opportunities exist for interdisciplinary research combining environmental chemistry, toxicology, and ecosystem modeling.

Emerging Research Directions for Chlorinated Ethoxyphenols

The research landscape for chlorinated ethoxyphenols, including this compound, is expanding into new and exciting areas. One emerging direction is the investigation of their potential as precursors or building blocks for the synthesis of novel functional materials. Their unique chemical structures could be exploited to create polymers, dyes, or other specialty chemicals with desired properties.

Another area of growing interest is the study of the atmospheric chemistry of these compounds, including their potential for long-range transport and transformation into other atmospheric pollutants. Furthermore, there is a push towards developing computational models that can predict the environmental behavior and toxicological profiles of a wide range of chlorinated phenols, which would aid in prioritizing research and regulatory efforts. The continued development of advanced analytical techniques will also be crucial for uncovering new metabolites and degradation products, providing a more complete picture of their environmental lifecycle.

Exploration of Novel Bioactivities and Pharmacological Profiles

The chemical structure of this compound, a member of the chlorinated phenol family, provides a strong rationale for investigating its biological activities. Chlorinated phenols as a class have been noted for a range of bioactivities, including cytotoxic effects against cancer cell lines and enzyme inhibitory activities. nih.gov For instance, certain chlorinated phenols have demonstrated the ability to interact with crucial biological pathways, such as inhibiting estrogen sulfotransferase or binding to thyroid hormone transport proteins. vu.nlaltex.org This suggests that this compound could be a candidate for broad-spectrum bioactivity screening.

A modern approach to exploring its pharmacological profile would begin with in silico computational methods. nih.govmdpi.com These techniques can predict a compound's potential interactions with a wide array of biological targets, helping to prioritize subsequent laboratory experiments. mdpi.com Computational tools like molecular docking can simulate the binding of this compound to the active sites of various enzymes and receptors, providing an initial assessment of its potential as an inhibitor or modulator. researchgate.netbiomedres.us

A systematic exploration could follow a tiered screening cascade, as illustrated in the hypothetical table below. This process would efficiently narrow down the potential applications of the compound from broad initial screens to more specific and targeted assays.

Table 1: Hypothetical Screening Cascade for this compound

| Screening Tier | Assay Type | Potential Targets/Activities | Purpose |

|---|---|---|---|

| Tier 1: Primary Screening | High-Throughput Cell-Based Assays | Cytotoxicity (e.g., against cancer cell lines like MCF-7), Antimicrobial activity (e.g., against Bacillus subtilis) | To identify general bioactivity and establish a baseline for further investigation. |

| Tier 2: Secondary Screening | Enzyme Inhibition Assays | Kinases, Proteases, α-glucosidase, Topoisomerase IB | To identify specific molecular targets responsible for the observed primary bioactivity. nih.govresearchgate.net |

| Tier 3: In Silico Profiling | ADMET Prediction, Molecular Docking | Pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, Toxicity), Binding affinity to specific proteins | To predict drug-likeness, potential toxicity, and refine understanding of mechanism of action. nih.govresearchgate.net |

| Tier 4: Lead Characterization | Mechanism of Action Studies | Cellular pathway analysis (e.g., apoptosis induction, cell cycle arrest) | To confirm the biological mechanism and validate the compound as a potential lead for further development. |

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) have become powerful tools in modern chemistry and drug discovery, capable of accelerating the identification and refinement of novel bioactive compounds. nih.govresearchgate.net These technologies can be applied to a molecule like this compound to predict its properties, identify potential biological targets, and guide the design of new, more effective derivatives. rsc.orgbohrium.combohrium.com